4-ethyl-3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a pyrazole ring, multiple aromatic rings, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the aromatic substituents: This involves electrophilic aromatic substitution reactions to introduce the methoxy and methyl groups onto the benzene rings.
Etherification: The final step involves the formation of the ether linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the aromatic rings can yield cyclohexane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-[4-ETHYL-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: Lacks the 3-methylbenzyl group, potentially altering its chemical and biological properties.
3-[4-ETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: Lacks the 3-methoxyphenyl group, which may affect its reactivity and interactions.
Uniqueness
The presence of both the 3-methoxyphenyl and 3-methylbenzyl groups in 3-[4-ETHYL-3-(3-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER makes it unique, potentially offering a combination of properties not found in similar compounds. This could include specific binding affinities, reactivity, or physical properties.
Properties
Molecular Formula |
C27H28N2O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O2/c1-5-25-26(21-11-7-13-23(16-21)30-3)28-29(18-20-10-6-9-19(2)15-20)27(25)22-12-8-14-24(17-22)31-4/h6-17H,5,18H2,1-4H3 |
InChI Key |
ZHMVRUJPEDZZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=CC(=C3)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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